2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-28-21-5-3-4-17-19-13-18(16-6-7-20-22(12-16)30-14-29-20)26-27(19)24(31-23(17)21)15-8-10-25-11-9-15/h3-12,19,24H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLYAXJULGLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines.
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This could potentially affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might lead to a reduction in cancer cell proliferation and an increase in cancer cell death.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be diverse, ranging from binding to enzymatic catalysis, and could influence the function and activity of these biomolecules.
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine in animal models have not been studied yet. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule with potential biological activity. Its molecular formula is C24H21N3O4, and it has garnered attention for its possible therapeutic applications due to its unique structural features.
- Molecular Weight: 415.449 g/mol
- Purity: Typically around 95%
- IUPAC Name: 2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that compounds structurally related to the target molecule exhibit significant antimicrobial properties. For example:
- Bacterial Strains Tested: Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens.
- Results: Certain derivatives showed potent antibacterial effects attributed to bulky hydrophobic groups in their structure. While specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity against similar pathogens .
Cytotoxicity
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent:
- Cell Lines Tested: HCT-116 (colon cancer), MCF-7 (breast cancer).
- Findings: Related compounds demonstrated IC50 values indicating significant cytotoxicity. For instance, one analogue showed IC50 values of 16.19 ± 1.35 µM against HCT-116 cells . Although direct data on the target compound's cytotoxicity is not available in the current literature, the presence of similar moieties suggests a need for further investigation.
The proposed mechanisms of action for compounds within this class often involve:
- Induction of apoptosis in cancer cells through pathways involving caspases and p21.
- Interaction with cellular signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to the target molecule:
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit significant antioxidant properties. In vitro assays demonstrate that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .
Antimicrobial Properties
Studies have evaluated the antimicrobial activity of derivatives of this compound against various pathogens. The results show promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis and modulation of cell cycle progression. Further research is necessary to elucidate these mechanisms fully and assess the compound's efficacy in vivo .
Case Study 1: Antioxidant Evaluation
A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited significant antioxidant activity in DPPH assays. The results indicated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
In a separate investigation into the antimicrobial efficacy of similar compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Several derivatives showed zones of inhibition greater than those observed for standard antibiotics, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the typical synthetic routes for preparing pyrazolo[1,5-c][1,3]benzooxazine derivatives like this compound?
The synthesis involves multi-step reactions starting with substituted salicylic aldehydes and acetophenones to form chalcones, followed by cyclization with hydrazine to yield pyrazoline intermediates. These intermediates react with pyridine carbaldehydes to form the benzooxazine core. For example, 2-hydroxychalcones (3a–h) were synthesized from salicylic aldehydes (1a–c) and acetophenones (2a–d), then converted to pyrazolines (4a–h) using hydrazine. Final cyclization with pyridine-4-carbaldehyde produces the target compound .
Q. How are NMR and mass spectrometry (MS) used to confirm the structure of this compound?
Key NMR signals include the OCH2O group (δ ~5.93 ppm), ethoxy protons (δ ~3.89 ppm), and pyridin-4-yl protons (δ ~8.50–8.70 ppm). MS analysis (e.g., [M⁺] at m/z 480.28 for a related compound) confirms molecular weight. For instance, in similar derivatives, the tert-butyl group appears at δ 1.29 ppm, and pyrazoline-H protons resonate between δ 2.93–5.35 ppm .
Q. What computational methods predict the bioavailability of this compound?
Lipinski’s and Veber’s rules are applied to assess drug-likeness. Parameters include molecular weight (<500), hydrogen bond donors/acceptors (<10), and polar surface area (<140 Ų). All synthesized derivatives in related studies met these criteria, suggesting favorable oral bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Optimization involves:
- Solvent selection : Ethanol or DMF-EtOH mixtures for cyclization steps .
- Catalyst screening : Acid/base catalysts (e.g., piperidine for chalcone formation).
- Temperature control : Reflux conditions (e.g., 80°C for chalcone synthesis) . Advanced methods like AI-driven process simulation (e.g., COMSOL Multiphysics) can model reaction kinetics and predict optimal parameters .
Q. What strategies resolve contradictions between experimental and computational data (e.g., spectral vs. DFT-predicted NMR shifts)?
- Validation : Compare experimental NMR with density functional theory (DFT)-calculated shifts.
- Error analysis : Assess solvent effects, conformational flexibility, or tautomerism.
- Iterative refinement : Adjust computational models (e.g., including explicit solvent molecules) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy or fluorine) to alter lipophilicity .
- Core hybridization : Fuse with fluorobenzamide or pyridin-2-ylazo groups to improve target binding .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with pyridin-4-yl) .
Q. What methodologies address low solubility in pharmacological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) .
- Co-crystallization : Use co-solvents like DMSO or cyclodextrins.
- Nanoparticle formulation : Encapsulate in liposomes or polymeric carriers .
Methodological Notes
- Synthesis : Prioritize regioselective cyclization by controlling steric and electronic effects (e.g., electron-withdrawing groups on pyridine enhance reactivity) .
- Analytical validation : Use hyphenated techniques (e.g., LC-MS/MS) to detect impurities in multi-step syntheses .
- Advanced modeling : Integrate molecular dynamics (MD) simulations to study conformational stability in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
